molecular formula C15H22O B190431 Nootkatone CAS No. 4674-50-4

Nootkatone

Cat. No. B190431
CAS RN: 4674-50-4
M. Wt: 218.33 g/mol
InChI Key: WTOYNNBCKUYIKC-JMSVASOKSA-N
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Description

Nootkatone is an organic compound classified as a sesquiterpenoid, which means it is a derivative of a fifteen-carbon skeleton that also contains an oxygen-containing functional group (a ketone). It is most notably recognized for its strong grapefruit-like aroma and is considered the most valuable aroma compound of grapefruit . This compound was originally isolated from the wood of the Alaskan yellow cedar, Cupressus nootkatensis .

Scientific Research Applications

Nootkatone has a wide range of applications in scientific research:

In Vivo

In vivo studies have investigated the effects of nootkatone on a variety of biological processes, including inflammation, pain, and cancer. This compound has been found to possess anti-inflammatory, analgesic, and cytotoxic properties in animal models. It has also been found to possess anti-tumor activity in animal models of breast cancer, colon cancer, and melanoma.

In Vitro

In vitro studies have investigated the effects of nootkatone on a variety of cell lines, including human cancer cell lines, as well as normal cell lines. This compound has been found to possess anti-proliferative, anti-angiogenic, and anti-metastatic properties in these cell lines. It has also been found to possess anti-oxidant, anti-mutagenic, and anti-inflammatory properties in these cell lines.

Biological Activity

Nootkatone has been found to possess a variety of biological activities, including anti-inflammatory, analgesic, anti-tumor, anti-proliferative, anti-angiogenic, anti-metastatic, anti-oxidant, anti-mutagenic, and anti-inflammatory properties. It has also been found to possess anti-bacterial, anti-fungal, and anti-viral properties.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to modulate the expression of various genes and proteins, including those involved in inflammation, cell cycle regulation, and apoptosis. It has also been found to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1).

Advantages and Limitations for Lab Experiments

Nootkatone has been found to possess a variety of biological activities, and has been used in a variety of laboratory experiments. One of the advantages of using this compound in laboratory experiments is that it is readily available and is relatively inexpensive. Additionally, it is a natural compound, and therefore poses no significant safety risks. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent prior to use. Additionally, it has a relatively low solubility, and therefore must be used in high concentrations in order to achieve the desired effects.

Future Directions

The potential therapeutic applications of nootkatone are still being explored. Future research may focus on the use of this compound in combination with other compounds, such as cannabinoids, for the treatment of various diseases and conditions. Additionally, further research may focus on the mechanism of action of this compound, as well as its pharmacokinetics and pharmacodynamics. Additionally, further research may focus on the development of novel formulations of this compound for improved delivery and bioavailability. Finally, further research may focus on the use of this compound as a natural pesticide, as well as its potential use in food preservation and flavoring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nootkatone can be synthesized from valencene, another sesquiterpene, through a process known as allylic oxidation. This involves the use of various catalysts and reagents to facilitate the conversion. One efficient method involves the use of hydrogen peroxide and amphiphilic molybdate ions in a one-pot synthesis . The process proceeds through three cascade reactions: singlet oxygenation of valencene, Schenck rearrangement of the hydroperoxide, and dehydration of the hydroperoxide to form this compound .

Industrial Production Methods: Commercial production of this compound often involves biotransformation using microbial species. For instance, the yeast Yarrowia lipolytica can transform valencene into this compound. The product is then separated and purified using high-speed counter-current chromatography . This method is advantageous due to its high efficiency and environmental friendliness.

Chemical Reactions Analysis

Nootkatone undergoes several types of chemical reactions, including:

    Oxidation: The primary method for synthesizing this compound from valencene involves oxidation.

    Reduction: this compound can be reduced to form nootkatol, a compound with a similar structure but different functional groups.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions include nootkatol and other derivatives depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Nootkatone is often compared with other sesquiterpenes such as valencene, α-nootkatol, and β-nootkatol. While valencene has a distinct orange odor, α-nootkatol and β-nootkatol have lower odor intensity and are reminiscent of grapefruit . This compound is unique due to its strong grapefruit aroma and its extensive use in various industries.

Similar Compounds:

  • Valencene
  • α-Nootkatol
  • β-Nootkatol

This compound stands out due to its potent aroma and diverse applications, making it a valuable compound in both scientific research and industrial applications.

properties

IUPAC Name

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYNNBCKUYIKC-JMSVASOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047050
Record name Nootkatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

BP: 125 °C at 0.5 mm Hg
Record name Nootkatone
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

100 °C (212 °F) - closed cup
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9963 at 25 °C, 1.003-1.032
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

>1 (Air = 1)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from light petroleum; commercial product is a colorless to yellowish liquid

CAS RN

4674-50-4, 28834-25-5
Record name (+)-Nootkatone
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Record name Nootkatone
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Record name Nootkatone, (+/-)-
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Record name 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)-
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Record name [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one
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Record name NOOTKATONE
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Record name NOOTKATONE, (±)-
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Record name Nootkatone
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Melting Point

36-37 °C, Melting point: 45-46 °C ((+)(-)-Form)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Silica phosphonate chromium (III) resin (48.9 g, PhosphonicS, Ltd.) was placed in a 5 L round bottom flask equipped with a condenser, thermowell, overhead stirrer, and sparge tube. Two (2) L of t-butanol and valencene distillate (68%, 500 g, 1.67 moles, 1 eq) were added, the contents were heated to 45° C., and the heterogeneous suspension was allowed to stir as oxygen was sparged through the solution (ca 1.5 L/min) and nitrogen flushed over the head-space. 70% t-butyl hydroperoxide in water (TBHP, 315 g, 2.45 moles, 1.47 eq) was added to the solution over 2 hrs while the temperature of the reaction was heated and maintained at 60±5° C. The reaction was allowed to stir until >90% of the valencene was consumed, as determined by gas chromatography. The reaction was then allowed to cool to room temperature and the silica catalyst removed by filtration. The flask and resin were washed with 500 mL isopropanol. One (1) L of deionized water was added to the combined organic solution (t-butanol and isopropanol), and the mixture was concentrated under reduced pressure by evaporation to afford an amber colored oil. The oil was dissolved in 3 L of toluene and washed with 3.125 L of 15% sulfuric acid for 15 minutes with vigorous agitation. The aqueous layer was removed and re-extracted with 1 L of toluene. The combined toluene layers were then washed three times with 2.5 L of 1 M sodium hydroxide, twice with 500 mL saturated sodium chloride, and dried over anhydrous magnesium sulfate. After filtration, the solvent was removed under reduced pressure by evaporation to afford 378 g of viscous amber oil (33% nootkatone by weight, 0.57 moles, 34% yield).
[Compound]
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500 g
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315 g
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3 L
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Reaction Step Five
Yield
34%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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